molecular formula C9H11N3 B1293724 Benzimidazole, 1-(2-aminoethyl)- CAS No. 55661-34-2

Benzimidazole, 1-(2-aminoethyl)-

Cat. No.: B1293724
CAS No.: 55661-34-2
M. Wt: 161.2 g/mol
InChI Key: LXZGUUDIJIOTJB-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(2-aminoethyl)- (CAS 112947-93-0; IUPAC name: 2-(1H-Benzo[d]imidazol-1-yl)ethanamine) is a benzimidazole derivative featuring a 2-aminoethyl substituent at the 1-position of the fused benzimidazole ring (Figure 1) . Benzimidazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGUUDIJIOTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204184
Record name Benzimidazole, 1-(2-aminoethyl)-
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55661-34-2
Record name 1H-Benzimidazole-1-ethanamine
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Record name Benzimidazole, 1-(2-aminoethyl)-
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Record name Benzimidazole, 1-(2-aminoethyl)-
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Record name 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzimidazole, 1-(2-aminoethyl)-, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

Benzimidazole, 1-(2-aminoethyl)-, exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of Benzimidazole, 1-(2-aminoethyl)-, involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases by stabilizing the DNA-enzyme complex, preventing the relaxation of supercoiled DNA. Additionally, it can activate certain receptors involved in cell signaling, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzimidazole, 1-(2-aminoethyl)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to Benzimidazole, 1-(2-aminoethyl)-, has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Benzimidazole, 1-(2-aminoethyl)-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

Benzimidazole, 1-(2-aminoethyl)-, is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects .

Transport and Distribution

The transport and distribution of Benzimidazole, 1-(2-aminoethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of the compound into cells, while binding proteins may sequester it in specific tissues, affecting its overall distribution and activity .

Subcellular Localization

Benzimidazole, 1-(2-aminoethyl)-, exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .

Biological Activity

Benzimidazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Among these compounds, Benzimidazole, 1-(2-aminoethyl)- has been studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including 1-(2-aminoethyl)-substituted variants, exhibit a range of pharmacological effects. The structural modifications in these compounds play a crucial role in determining their biological activity. Research has demonstrated that the introduction of various substituents can enhance or alter the efficacy of these compounds against different biological targets.

Anticancer Activity

Case Studies and Findings:

  • In vitro Studies : A study demonstrated that certain benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives with modifications at the N(1) position exhibited selective inhibition of Janus kinase 1 (JAK1), which is implicated in inflammatory pathways related to cancer progression .
  • In vivo Studies : Another investigation revealed that a benzimidazole derivative effectively suppressed tumor growth in mice models. The compound was found to induce apoptosis in MCF7 breast cancer cells, with an IC50 value indicating effective cytotoxicity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves intercalation into DNA or inhibition of key enzymes such as topoisomerases. For example, bis-benzimidazole derivatives were shown to interfere with DNA topoisomerase I, leading to cytotoxicity against HeLa and A431 cells .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Activity : A library of benzimidazole derivatives was synthesized and tested against Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated MIC values comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : Specific derivatives containing chloro groups exhibited potent antifungal activity against strains such as Candida albicans, with MIC values significantly lower than those of conventional antifungal agents like ketoconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been explored through various studies:

  • JAK Inhibition : Selective inhibition of JAK1 by certain benzimidazole derivatives has been linked to reduced cytokine-mediated inflammation, making them promising candidates for treating inflammatory diseases .
  • Inhibition Profiles : Compounds like 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown effective inhibition profiles against JAK isozymes, suggesting their utility in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of benzimidazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) often enhances antimicrobial activity while modifications at the N(1) position can significantly affect anticancer potency .
  • Hydrogen Bonding : The ability of compounds to form hydrogen bonds with target proteins or nucleic acids is critical for their biological activity. This is particularly relevant in the design of selective JAK inhibitors where specific interactions at defined distances from the benzimidazole core are essential .

Data Summary

Biological ActivityCompoundIC50/ MIC ValueReference
AnticancerBnZ Derivative 125.72 ± 3.95 μM
AntimicrobialBnZ Derivative 20MIC = 0.01 mM (P. aeruginosa)
AntifungalBnZ Derivative XMIC = 25–62.5 µg/ml (C. albicans)
Anti-inflammatoryBnZ Derivative YIC50 = 6.1 μM (JAK1)

Chemical Reactions Analysis

N-Alkylation Reactions

The aminoethyl group undergoes alkylation to form N-substituted derivatives , enabling structural diversification for pharmacological applications.

Reaction Conditions Products Catalyst/Solvent Yield
Alkyl halides, K₂CO₃, DMF, 80°C1-(2-(Alkylamino)ethyl)benzimidazoleBase (K₂CO₃)75–90%
Epoxides, EtOH, reflux1-(2-(Hydroxyalkylamino)ethyl)benzimidazoleNone68–82%

Mechanism : The primary amine reacts with alkylating agents via an SN2 mechanism, forming secondary or tertiary amines.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions (C-4/C-7) of the benzimidazole core .

Reagent Position Product Conditions Yield
HNO₃, H₂SO₄C-55-Nitro derivative0–5°C, 2 hr60%
Cl₂, FeCl₃C-4/C-74,7-Dichloro derivativeRT, 1 hr55%

Note : Steric hindrance from the aminoethyl group directs substitution to less hindered positions .

Ring Contraction Reactions

Under basic conditions (e.g., KNH₂), benzimidazole derivatives undergo ring contraction to form imidazoles .

Example :

  • Reactant : 2,3-Diphenylquinoxaline
  • Product : 2-Phenylbenzimidazole
  • Conditions : KNH₂, toluene, 12 hr
  • Yield : 72%

Mechanism : Base-induced elimination of benzylidenimine followed by ring contraction .

Cyclization with Aldehydes

The aminoethyl group participates in cyclocondensation with aldehydes to form tetracyclic derivatives .

Aldehyde Product Catalyst Yield
Benzaldehyde1,2-Diphenylbenzimidazolo[1,2-a]pyridineEr(OTf)₃, MW irradiation93%
p-Nitrobenzaldehyde2-(4-Nitrophenyl) derivativeOxone, DMF88%

Key Insight : Microwave (MW) irradiation reduces reaction time from hours to minutes (5–25 min) .

Condensation with Carboxylic Acids

Reaction with carboxylic acids forms acyl derivatives , useful in coordination chemistry .

Example :

  • Reactant : Acetic anhydride
  • Product : 1-Acetyl-3-benzoyl-2-benzimidazolone
  • Conditions : Reflux, 4 hr
  • Yield : 85%

Metal Complexation

The aminoethyl group acts as a bidentate ligand, forming stable complexes with transition metals .

Metal Salt Complex Structure Application Stability
CdCl₂[Cd(L)₂]Cl₂ (L = ligand)Fluorescent probesHigh
NiCl₂Octahedral Ni(II) complexCatalysisModerate

Spectroscopic Data : IR bands at 1609 cm⁻¹ (C=N stretch) and 3379 cm⁻¹ (N-H stretch) confirm coordination .

Oxidative Reactions

Oxidation with H₂O₂ or KMnO₄ modifies the imidazole ring .

Oxidizing Agent Product Conditions Yield
H₂O₂Benzimidazole N-oxideAcOH, 60°C, 3 hr65%
KMnO₄2-KetobenzimidazoleH₂SO₄, 0°C, 1 hr48%

Comparative Reactivity with Analogues

Compound Reactivity Profile Key Difference
2-AminobenzimidazoleHigher solubility due to -NH₂ groupLess steric hindrance at C-2
BenzimidazoleLimited N-alkylation (no aminoethyl side chain)Requires harsher conditions for substitution
1-MethylbenzimidazoleEnhanced lipophilicityReduced nucleophilicity of N-1

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives exhibit significant variations in biological activity depending on substituent type, position, and chain length. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Substituent(s) Biological Activity Key Findings Reference
Benzimidazole, 1-(2-aminoethyl)- 1-(2-aminoethyl) Proton-pump inhibition (potential) Structural similarity to Rabeprazole, a known H+/K+-ATPase inhibitor
2-Aminobenzimidazole 2-amino Fungicidal metabolite Metabolite of carbendazim; moderate toxicity
Thiabendazole 2-(thiazol-4-yl) Antifungal, anthelmintic Broad-spectrum activity; low mammalian toxicity
Benzimidazole-triazole hybrid 1-(2-fluorobenzyl)-1,2,3-triazole Anticholinesterase 84% inhibition at 100 µM; targets AChE
H3 antagonist derivatives Thiazol-5-yl with aminoethyl chain Histamine H3 receptor antagonism pA2 = 8.27 (highest potency)
1-[di(2-chloroethyl)amino-methyl]benzimidazole 1-(di(2-chloroethyl)amino-methyl) Antitumor Suppresses Walker carcinoma 256 growth
Key Observations:
  • Substituent Position: The 1-position substitution in Benzimidazole, 1-(2-aminoethyl)- contrasts with 2-aminobenzimidazole (fungicidal metabolite) and thiazole-substituted derivatives (e.g., thiabendazole). Positional differences significantly alter target specificity .
  • In H3 antagonists, chain elongation (e.g., 3 methylene groups) improved potency, suggesting similar optimization may apply to the target compound .
  • Hybrid Structures: Benzimidazole-triazole hybrids demonstrate enhanced anticholinesterase activity compared to non-hybrid derivatives, highlighting the role of auxiliary functional groups .

Pharmacological Activity Comparison

Antifungal Activity:
  • Thiabendazole and carbendazim inhibit microtubule assembly in fungi, while Benzimidazole, 1-(2-aminoethyl)- lacks direct fungicidal data but shares structural motifs with proton-pump inhibitors like Rabeprazole .
Enzyme Inhibition:
  • Benzimidazole-triazole hybrids (e.g., compound 75) inhibit acetylcholinesterase (AChE) at 100 µM, whereas Benzimidazole, 1-(2-aminoethyl)- may target H+/K+-ATPase due to structural analogy with Rabeprazole .
Antitumor Activity:

    Preparation Methods

    Cyclization of Thiourea Derivatives

    • Procedure :

      • Combine 2-(2-aminoaryl) thiourea with a dehydrating agent such as dichloro triphenylphosphine.
      • Conduct the reaction in an organic solvent at temperatures between 30°C and 50°C for several hours.
    • Yield : Typically moderate; however, optimization can enhance results.

    Microwave-Assisted Synthesis

    • Procedure :

      • Mix ortho-phenylenediamine with aryl or alkyl aldehydes in a microwave reactor.
      • Maintain a temperature around 60°C for approximately five minutes.
    • Yield : High yields (91–99%) reported, with minimal by-products.

    Reaction with Aldehydes

    • Procedure :

      • React ortho-phenylenediamine with various aldehydes in acidic media.
    • Yield : Yields can vary widely depending on the specific aldehyde used and reaction conditions; optimization is crucial for achieving satisfactory results.

    The following table summarizes the key characteristics of each preparation method for Benzimidazole, 1-(2-aminoethyl)-:

    Method Reaction Type Yield Range Advantages Limitations
    Cyclization of Thiourea Desulfuration & cyclization Moderate Established method Requires optimization
    Microwave-Assisted Synthesis Rapid heating Up to 99% Fast, high purity Limited to specific substrates
    Reaction with Aldehydes Acid-catalyzed condensation Variable Simple procedure Potential side reactions

    The preparation of Benzimidazole, 1-(2-aminoethyl)- can be efficiently achieved through various synthetic routes, each offering unique benefits and challenges. The choice of method often depends on the desired yield, purity, and available resources. Microwave-assisted synthesis stands out for its rapid execution and high yields, making it particularly suitable for industrial applications.

    Q & A

    Q. What are the most reliable methods for synthesizing 1-(2-aminoethyl)benzimidazole?

    The Phillips reaction is a foundational method, involving condensation of o-phenylenediamine with formic acid under acidic conditions to yield the benzimidazole core . For aminoethyl functionalization, post-synthetic alkylation or reductive amination can be employed. For example, introducing the 2-aminoethyl group may require protecting the benzimidazole nitrogen during alkylation to avoid side reactions, followed by deprotection .

    Q. How is the crystal structure of 1-(2-aminoethyl)benzimidazole determined experimentally?

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and coordination geometries. For example, demonstrates the use of SHELX to analyze a Co(II) complex with 2-(2-aminoethyl)benzimidazole, revealing distorted octahedral coordination .

    Q. What in vitro assays are suitable for preliminary pharmacological screening of 1-(2-aminoethyl)benzimidazole derivatives?

    Electric field stimulation (EFS) on guinea pig jejunum is a validated assay for evaluating histamine H3 receptor antagonism, as shown in and . Competitive binding assays using radiolabeled ligands (e.g., [³H]-α-methylhistamine) can quantify receptor affinity (pA2 values) .

    Advanced Research Questions

    Q. How can regioselectivity challenges in N-functionalization of 1-(2-aminoethyl)benzimidazole be addressed?

    Regioselective alkylation often requires steric or electronic directing groups. For example, using bulky substituents on the benzimidazole nitrogen can direct alkylation to the aminoethyl side chain. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems have also improved yields in multi-component reactions .

    Q. What computational strategies aid in optimizing 1-(2-aminoethyl)benzimidazole derivatives for enhanced receptor binding?

    Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding modes to targets like histamine H3 receptors. highlights studies where docking identified key interactions (e.g., π-π stacking with aromatic residues) . Density functional theory (DFT) calculations further optimize electronic properties, such as charge distribution in the aminoethyl group .

    Q. How do structural modifications influence the antagonistic activity of 1-(2-aminoethyl)benzimidazole derivatives?

    and reveal that alkyl chain length and substituent position critically affect potency. For example:

    Derivative StructurepA2 ValueKey Observation
    Thiazol-4-yl with 3 methylene chain7.45Lower potency vs. thiazol-5-yl
    Thiazol-5-yl with phenylpropyl chain8.27Maximal activity due to hydrophobicity
    Elongating the alkyl chain on thiazol-5-yl derivatives increases hydrophobicity, enhancing receptor interaction .

    Q. What coordination chemistry applications exist for 1-(2-aminoethyl)benzimidazole?

    The ligand’s bidentate N,N-coordination capability (via imidazole and amino groups) stabilizes transition metal complexes. reports a Co(II) complex where the ligand forms a distorted octahedral geometry, with Co–N bond lengths averaging 1.952 Å. Such complexes are studied for catalytic or photophysical properties .

    Q. How can contradictory SAR data in benzimidazole derivatives be resolved?

    Discrepancies in structure-activity relationships (SAR) often arise from assay variability (e.g., cell vs. tissue models). Meta-analysis of pA2 values across studies (e.g., comparing and ) and consensus scoring using machine learning (e.g., random forest models) can identify robust trends .

    Methodological Considerations

    Q. What analytical techniques validate the purity of 1-(2-aminoethyl)benzimidazole?

    High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (¹H/¹³C NMR) are essential. Mass spectrometry (ESI-MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

    Q. How can crystallographic refinement challenges (e.g., twinned data) be managed?

    SHELXL’s TWIN and BASF commands are used to refine twinned data. For high-resolution datasets (d-spacing < 1 Å), charge-density analysis with multipole refinement (e.g., using XD2006) elucidates electron density distributions .

    Retrosynthesis Analysis

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    Strategy Settings

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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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